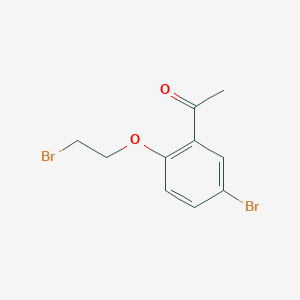
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone
Overview
Description
“1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone” is a chemical compound with the CAS Number: 52191-14-7 . It has a molecular weight of 243.1 . The IUPAC name for this compound is 1-[2-(2-bromoethoxy)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis of Bromo-Substituted Phenylethanone Derivatives 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone serves as a precursor in the synthesis of complex bromo-substituted phenylethanone derivatives, which are crucial for developing chemical protective groups and understanding photolytic behaviors in various solvents. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the utility of halogen-exchange reactions, providing higher yields and showcasing the compound's role in further esterification processes without observing photolytic phenomena in different solvents (Li Hong-xia, 2007).
Investigation of Triazine Derivatives The compound's structural framework facilitates the investigation of triazine derivatives, leading to the synthesis of novel compounds with potential pharmaceutical applications. The reactions of phenylglyoxal monohydrate with thiosemicarbazide, followed by interactions with 1,2-dibromoethane, exemplify the synthesis of previously unknown compounds, such as 3-[(2-bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine, demonstrating the compound's utility in creating new chemical entities with potential biological activities (A. Rybakova & D. Kim, 2021).
Development of Enantiomerically Pure Derivatives The synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from related bromo-substituted compounds illustrates the application of such derivatives in creating optically pure enantiomers. This process involves several steps, including resolution by crystallization and determination of absolute configurations via single-crystal X-ray diffractions, highlighting the compound's significance in stereochemical studies and the production of enantiomerically pure substances (Shuo Zhang et al., 2014).
properties
IUPAC Name |
1-[5-bromo-2-(2-bromoethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-7(13)9-6-8(12)2-3-10(9)14-5-4-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQHFQKACFKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

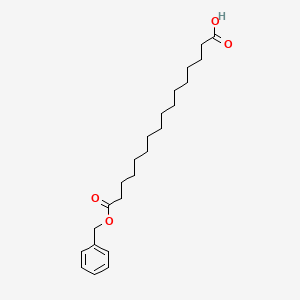
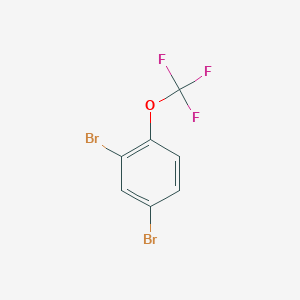
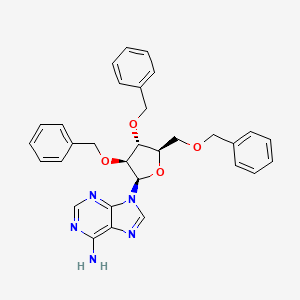
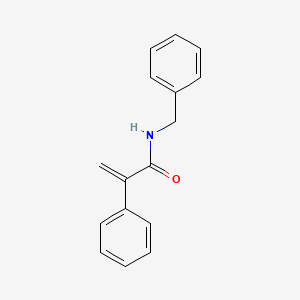
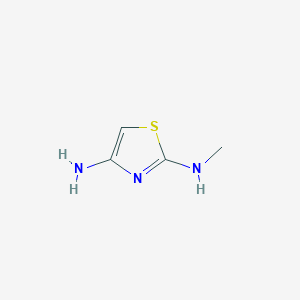
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
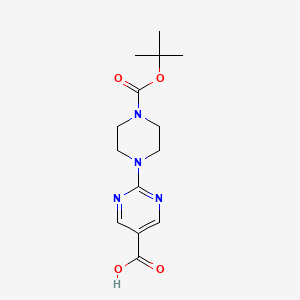
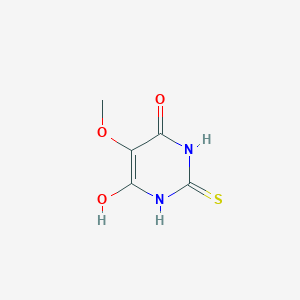
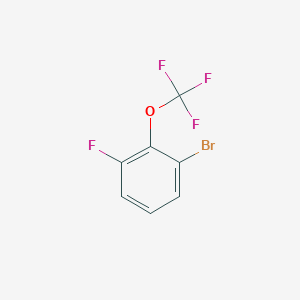
![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
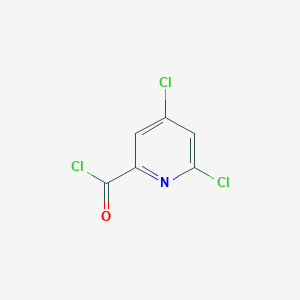
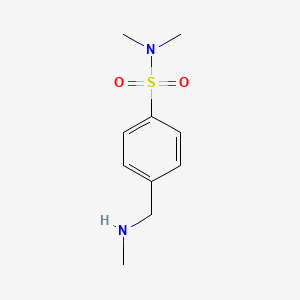
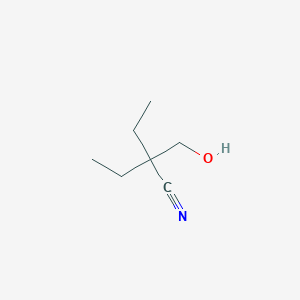
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)